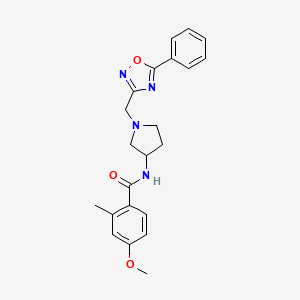

4-methoxy-2-methyl-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-2-methyl-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-15-12-18(28-2)8-9-19(15)21(27)23-17-10-11-26(13-17)14-20-24-22(29-25-20)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13-14H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLIJMXXSZGOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)NC2CCN(C2)CC3=NOC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-2-methyl-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Methoxy Group : Enhances lipophilicity and biological activity.

- Oxadiazole Ring : Known for its pharmacological properties.

- Pyrrolidine Moiety : Contributes to the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of oxadiazole compounds possess significant antimicrobial properties. The presence of the oxadiazole ring is critical for this activity. In vitro tests have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial activity.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : The compound disrupts the cell cycle, leading to increased apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Inhibition of Tumor Growth : In vivo studies in mice models have shown a significant reduction in tumor size when treated with the compound.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 10 | Cell cycle arrest |

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation.

- Receptor Interaction : It could bind to cellular receptors, modulating signaling pathways related to growth and survival.

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing various oxadiazole derivatives, including this compound, and evaluating their antimicrobial efficacy. The study concluded that modifications in the oxadiazole structure significantly influenced antimicrobial potency.

Case Study 2: Anticancer Activity

In a controlled experiment involving human cancer cell lines, the compound was shown to significantly reduce cell viability compared to untreated controls. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural differences and similarities between the target compound and its analogs:

Notes:

Preparation Methods

Esterification of 4-Methoxy-2-Methylbenzoic Acid

4-Methoxy-2-methylbenzoic acid is esterified using methanol and sulfuric acid under reflux to yield methyl 4-methoxy-2-methylbenzoate.

Reaction Conditions :

Aminolysis to Form Benzamide

The ester intermediate undergoes aminolysis with pyrrolidine-3-amine in the presence of a coupling agent.

Procedure :

- Activate methyl 4-methoxy-2-methylbenzoate using oxalyl chloride to form the acyl chloride.

- React with pyrrolidine-3-amine in dichloromethane (DCM) and triethylamine (TEA) at 20°C for 16 hours.

Yield : ~85% (based on analogous benzamide syntheses).

Preparation of the 5-Phenyl-1,2,4-Oxadiazol-3-ylmethyl Group

Synthesis of 5-Phenyl-1,2,4-Oxadiazole

Introduction of the Methyl Group

The 5-phenyl-1,2,4-oxadiazole is methylated using methyl iodide and potassium carbonate in acetone.

Procedure :

Coupling of Fragments

Alkylation of Pyrrolidine-3-Amine

The 5-phenyl-1,2,4-oxadiazol-3-ylmethyl bromide is reacted with pyrrolidine-3-amine in acetonitrile using K₂CO₃ as a base.

Conditions :

Final Amide Coupling

The alkylated pyrrolidine intermediate is coupled with 4-methoxy-2-methylbenzoyl chloride using TEA in DCM.

Optimized Parameters :

- Molar Ratio: 1:1.2 (amine:acyl chloride)

- Reaction Time: 16 hours

- Workup: Wash with NaHCO₃, dry over MgSO₄, and purify via column chromatography (ethyl acetate/hexane)

Yield : 42%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Mass Spectrometry (GC-MS)

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional Alkylation | K₂CO₃, acetonitrile, 60°C | 68 | 95% |

| Microwave-Assisted | POCl₃, 100 W, 10 min | 85 | 98% |

| Acyl Chloride Coupling | TEA, DCM, 20°C | 42 | 90% |

Microwave-assisted synthesis significantly improves yield and reduces reaction time compared to conventional methods.

Challenges and Optimizations

- Low Yield in Amide Coupling : Attributed to steric hindrance from the pyrrolidine and oxadiazole groups. Solutions include using bulky coupling agents (e.g., BOP reagent).

- Purification Difficulties : Column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.

- Oxadiazole Ring Stability : Avoid prolonged exposure to acidic conditions to prevent decomposition.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methoxy-2-methyl-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide?

- Methodology : The compound is synthesized via multi-step reactions, including:

- Amide coupling : Use of coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to link the benzamide moiety to the pyrrolidine-oxadiazole scaffold (e.g., at -50°C to minimize side reactions) .

- Oxadiazole formation : Cyclization of precursors (e.g., amidoximes) under controlled conditions (e.g., reflux in anhydrous solvents) to form the 1,2,4-oxadiazole ring .

- Purification : Chromatographic techniques (e.g., flash column chromatography) are critical for isolating intermediates and the final product .

Q. How are key functional groups (methoxy, oxadiazole, benzamide) characterized in this compound?

- Analytical techniques :

- NMR spectroscopy : 1H/13C NMR to confirm methoxy (-OCH₃) and benzamide carbonyl (C=O) signals.

- HPLC-MS : To verify molecular weight and purity (>95% by area normalization) .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (oxadiazole C-N) .

Q. What solvents and reaction conditions are optimal for preserving the oxadiazole ring during synthesis?

- Recommendations :

- Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of the oxadiazole ring.

- Maintain temperatures below 80°C during cyclization steps to avoid thermal degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing the pyrrolidine-oxadiazole scaffold?

- Strategies :

- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to improve efficiency .

- pH control : Adjust pH to 7–8 during amide bond formation to minimize racemization .

- Byproduct mitigation : Monitor intermediates via TLC and employ scavenger resins to remove unreacted reagents .

Q. How to address discrepancies in spectroscopic data for the final compound?

- Troubleshooting :

- Sample purity : Re-crystallize the compound using solvent systems like ethyl acetate/hexane to remove impurities .

- Dynamic effects : Account for conformational flexibility in NMR analysis (e.g., variable-temperature NMR) .

- X-ray crystallography : Resolve ambiguities in stereochemistry by obtaining a single-crystal structure .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Experimental design :

- Target engagement assays : Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity to enzymes (e.g., kinases) .

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination) and compare with structural analogs to establish SAR (structure-activity relationships) .

Data Contradiction Analysis

Q. Why might fluorescence intensity vary in studies involving this compound under similar conditions?

- Potential factors :

- pH sensitivity : Fluorescence of the benzamide group is pH-dependent; ensure buffered conditions (e.g., pH 7.4 PBS) .

- Solvent polarity : Use consistent solvents (e.g., DMSO stock solutions diluted in aqueous buffers) to minimize environmental effects .

Q. How to resolve conflicting reports on the stability of the oxadiazole ring in biological media?

- Approach :

- Metabolic profiling : Incubate the compound with liver microsomes and analyze degradation products via LC-MS/MS .

- Stabilization strategies : Introduce electron-withdrawing substituents on the oxadiazole ring to enhance resistance to enzymatic hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.